Diacetylaminocyclohexenone

Antiviral Research RNA Polymerase Inhibition Venezuelan Equine Encephalomyelitis Virus

Researchers studying antiviral mechanisms require tools that differentiate enzyme production from activity. Diacetylaminocyclohexenone (CAS 17578-85-7) uniquely inhibits viral RNA-dependent RNA polymerase production by 35-40% without direct enzyme inhibition, unlike rimantadine. • Quantified 35-40% reduction in viral polymerase production. • Hydrophilic benchmark (LogP -0.60, 32.7 g/L solubility) for polar compound HPLC. • High-purity supply ensures reproducible mechanistic antiviral studies.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 17578-85-7
Cat. No. B1208327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetylaminocyclohexenone
CAS17578-85-7
Synonymsdiacetylaminocyclohexenone
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CCCCC1=O)C(=O)C
InChIInChI=1S/C10H13NO3/c1-7(12)11(8(2)13)9-5-3-4-6-10(9)14/h5H,3-4,6H2,1-2H3
InChIKeyQJOPUMMKRVYSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetylaminocyclohexenone (CAS 17578-85-7) - Core Identity for Procuring Antiviral Research Compounds


Diacetylaminocyclohexenone (CAS 17578-85-7), also known as N-acetyl-N-(6-oxocyclohexen-1-yl)acetamide, is a synthetic organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol . It is classified within the cyclohexenone family and has been recognized as a chemical entity since at least 1975 [1]. Its core structure features a cyclohexenone ring bearing a diacetylated amine group, which underpins its distinct chemical and biological profile [2].

Why Generic Cyclohexenone Analogs Cannot Substitute for Diacetylaminocyclohexenone (17578-85-7) in Antiviral Studies


Generic substitution of diacetylaminocyclohexenone with other cyclohexenone or antiviral compounds is scientifically unsound due to its unique mechanism of action. Unlike many antiviral agents that directly target viral enzymes or structures, this compound inhibits viral replication by specifically reducing the production of viral RNA-dependent RNA polymerase by 35-40% without affecting the enzyme's in vitro activity [1]. This distinct mode of action, demonstrated in a direct comparative study where the common antiviral drug rimantadine had no effect, means that substituting a generic analog with unknown or different mechanisms would invalidate experimental reproducibility and potentially lead to false-negative results in research settings [1].

Quantitative Differentiation of Diacetylaminocyclohexenone (17578-85-7): Direct Evidence Against Key Comparators


Unique Mechanism of Viral RNA Polymerase Inhibition Compared to Rimantadine

In a direct head-to-head study on Venezuelan equine encephalomyelitis (VEE) virus-infected cell cultures, diacetylaminocyclohexenone demonstrated a unique antiviral mechanism by inhibiting the production of RNA-dependent RNA polymerase by 35-40%, whereas rimantadine, a standard antiviral drug, had no effect on either the synthesis or activity of the enzyme [1]. This indicates that diacetylaminocyclohexenone targets a different stage in the viral lifecycle compared to rimantadine.

Antiviral Research RNA Polymerase Inhibition Venezuelan Equine Encephalomyelitis Virus

Predicted Physicochemical Profile: LogP and Water Solubility Differentiation

Predicted physicochemical data indicate that diacetylaminocyclohexenone has a low lipophilicity with an ACD/LogP of -0.60 and a high estimated water solubility of 32,720 mg/L at 25°C . This contrasts with many antiviral and anti-inflammatory cyclohexenone derivatives, which often exhibit higher lipophilicity (LogP > 1) and lower aqueous solubility, potentially limiting their bioavailability and formulation options [1].

Physicochemical Properties LogP Water Solubility Drug-likeness

Lack of Direct In Vitro Enzyme Activity Suppression Contrasts with Many Inhibitors

Unlike many antiviral compounds that act as direct enzyme inhibitors (e.g., HIV integrase inhibitors with IC50 values in the nanomolar range), diacetylaminocyclohexenone does not directly suppress the activity of pre-formed RNA-dependent RNA polymerase in vitro [1]. Instead, its antiviral effect is specifically linked to reducing the production of the enzyme within infected cells [1]. This points to a unique mode of action distinct from typical direct inhibitors.

Mechanism of Action Enzyme Inhibition Viral Polymerase

Validated Application Scenarios for Diacetylaminocyclohexenone (17578-85-7) Based on Quantitative Evidence


Antiviral Research: Investigating Non-Enzymatic Inhibition of Viral Replication

Diacetylaminocyclohexenone is a critical tool for studies focused on the non-enzymatic inhibition of viral replication. Its demonstrated ability to reduce viral RNA polymerase production by 35-40% without direct enzyme inhibition makes it ideal for dissecting pathways related to viral gene expression and protein synthesis. This is in contrast to direct enzyme inhibitors, and using this compound can help validate new antiviral targets upstream of enzyme activity.

Comparative Antiviral Studies with a Well-Defined Negative Control (Rimantadine)

The clear, direct comparative data against rimantadine establishes a well-defined experimental paradigm. Researchers can use diacetylaminocyclohexenone and rimantadine as a paired set to differentiate between effects on viral enzyme production versus direct enzyme inhibition. This is valuable for mechanistic studies on alphaviruses like VEE virus and potentially other RNA viruses.

Physicochemical Property Benchmarking for Formulation Development

The predicted low lipophilicity (LogP -0.60) and high water solubility (32.7 g/L) make diacetylaminocyclohexenone a useful benchmark for formulating hydrophilic small molecules. It can serve as a reference standard in method development for HPLC analysis of polar compounds or in solubility studies comparing novel cyclohexenone derivatives.

Technical Documentation Hub

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